(R)-6-(Hydroxymethyl)piperidin-2-one chemical properties
(R)-6-(Hydroxymethyl)piperidin-2-one chemical properties
An In-Depth Technical Guide to (R)-6-(Hydroxymethyl)piperidin-2-one: A Chiral Scaffold for Modern Drug Discovery
Introduction
(R)-6-(Hydroxymethyl)piperidin-2-one is a valuable chiral building block that holds a significant position in the landscape of medicinal chemistry and pharmaceutical development. As a derivative of the piperidine scaffold, one of the most ubiquitous nitrogen-containing heterocycles in approved drugs, this compound offers a unique combination of structural features.[1][2] Its architecture is defined by a six-membered lactam (a δ-valerolactam) core, which imparts conformational rigidity, and a stereochemically defined center at the C6 position. The presence of a primary hydroxyl group at this chiral center provides a crucial anchor for synthetic elaboration, enabling the construction of complex, three-dimensional molecules designed for specific biological targets. This guide offers a comprehensive overview of its chemical properties, reactivity, and strategic applications for researchers and scientists in the field of drug development.
Physicochemical and Structural Properties
The utility of (R)-6-(Hydroxymethyl)piperidin-2-one as a synthetic intermediate is rooted in its distinct physicochemical properties. These characteristics influence its solubility, reactivity, and handling, which are critical considerations in experimental design. While empirical data for the specific (R)-enantiomer is sparse, computed properties provide reliable estimates for laboratory use.
Table 1: Core Chemical and Physical Properties of 6-(Hydroxymethyl)piperidin-2-one
| Property | Value | Source |
| IUPAC Name | (6R)-6-(hydroxymethyl)piperidin-2-one | N/A |
| Molecular Formula | C₆H₁₁NO₂ | [3][4] |
| Molecular Weight | 129.16 g/mol | [3][4] |
| CAS Number | 174419-15-9 (racemate)[4][5] | N/A |
| 128726-47-6 ((S)-enantiomer)[3][6] | ||
| Appearance | White Powder | [4] |
| Topological Polar Surface Area | 49.3 Ų | [3][7] |
| XLogP3-AA (LogP) | -0.7 | [3] |
| Hydrogen Bond Donors | 2 | [3][7] |
| Hydrogen Bond Acceptors | 2 | [3][7] |
| Rotatable Bond Count | 1 | [3] |
Stereochemistry and Conformational Analysis
The defining feature of this molecule is the chiral center at the C6 position, which dictates its three-dimensional orientation and is fundamental to its application in asymmetric synthesis. The piperidinone ring is not planar and, like similar saturated heterocycles, adopts a non-planar conformation to minimize steric and torsional strain. Studies on related piperidin-2-one structures suggest that the ring exists predominantly in a half-chair conformation.[8] This conformational preference places substituents in pseudo-axial or pseudo-equatorial positions, which can significantly influence the molecule's reactivity and its ability to bind to biological targets.
Caption: Structure of (R)-6-(Hydroxymethyl)piperidin-2-one with the C6 chiral center indicated (*).
Spectroscopic Characterization Profile
Structural elucidation and purity assessment rely on standard spectroscopic techniques. The following is a predictive guide to the key spectral features.
-
¹H NMR: The proton spectrum would be characterized by complex multiplets for the diastereotopic methylene protons of the piperidine ring, typically between 1.5-2.5 ppm. The proton at the C6 chiral center would appear as a multiplet, coupled to the adjacent methylene protons. The protons of the hydroxymethyl group (-CH₂OH) would also be diastereotopic, appearing as distinct signals, likely coupled to each other and the C6 proton. The N-H proton of the lactam would present as a broad singlet, while the O-H proton would also be a broad, exchangeable singlet.
-
¹³C NMR: The carbonyl carbon of the lactam is the most deshielded, appearing around 170-175 ppm. The C6 carbon, being attached to both nitrogen and the hydroxymethyl group, would resonate around 55-65 ppm. The carbon of the hydroxymethyl group would be in a similar region. The remaining ring carbons would appear in the aliphatic region (20-40 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band between 1640-1680 cm⁻¹ corresponds to the C=O stretch of the amide (lactam). A broad band in the region of 3200-3400 cm⁻¹ is indicative of the O-H and N-H stretching vibrations.
-
Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the molecule is expected to readily protonate, showing a prominent molecular ion peak [M+H]⁺ at m/z 130.1.
Synthesis and Reactivity
The synthetic utility of (R)-6-(Hydroxymethyl)piperidin-2-one stems from the reactivity of its functional groups, which can be selectively manipulated to build molecular complexity.
Synthetic Approaches
The asymmetric synthesis of this chiral building block is a key challenge. Common strategies often start from readily available chiral pool materials, such as amino acids. For instance, L-lysine derivatives can serve as precursors, where the stereocenter is already established.[6]
Caption: Conceptual workflow for the asymmetric synthesis of the target molecule.
Core Reactivity
The molecule's reactivity is dominated by its two primary functional groups: the secondary alcohol and the cyclic amide (lactam). This dual functionality allows it to be used as a versatile scaffold in multi-step syntheses.
-
Hydroxyl Group (-CH₂OH): This primary alcohol is a versatile handle for introducing a wide array of functionalities.
-
Oxidation: Can be oxidized to the corresponding aldehyde or carboxylic acid.
-
Esterification/Etherification: Reacts with acylating or alkylating agents to form esters and ethers, respectively. This is also a common strategy for protecting the hydroxyl group during reactions at other sites.
-
Nucleophilic Substitution: Can be converted to a better leaving group (e.g., tosylate) to allow for displacement by various nucleophiles.
-
-
Lactam Moiety: The cyclic amide presents several sites for reaction.
-
N-H Acidity: The proton on the nitrogen is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-arylation.
-
Carbonyl Reactivity: The amide carbonyl can be reduced to the corresponding cyclic amine (a piperidine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Ring Opening: The amide bond can be cleaved via hydrolysis under harsh acidic or basic conditions to yield the corresponding linear amino acid, 5-amino-6-hydroxyhexanoic acid.
-
Caption: Key reaction pathways for (R)-6-(Hydroxymethyl)piperidin-2-one.
Applications in Drug Discovery
The incorporation of chiral piperidine scaffolds is a well-established strategy in modern drug design.[1] These motifs are prized for their ability to project substituents into three-dimensional space, facilitating precise interactions with protein binding sites. The introduction of a chiral center can significantly enhance biological activity, selectivity, and pharmacokinetic properties, including solubility and bioavailability.[1]
(R)-6-(Hydroxymethyl)piperidin-2-one serves as an ideal starting point for accessing novel chemical space. The rigid lactam core acts as a scaffold, while the chiral hydroxymethyl group provides a vector for exploring specific protein pockets. Derivatives of piperidinone have demonstrated a wide range of biological activities, including anti-inflammatory and anticancer properties, underscoring the therapeutic potential of this structural class.[8]
Caption: Role as a chiral scaffold for generating diversity in drug design.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling procedures are essential to ensure safety.
-
Hazard Identification: While data for the specific (R)-enantiomer is limited, related compounds are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[4][9]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat, should be worn at all times.[5] Work should be conducted in a well-ventilated fume hood.[10]
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[4][5]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials.[4][5] For long-term stability, storage at 0-8 °C is recommended.[4]
Exemplar Experimental Protocol: Protection of the Hydroxyl Group
This protocol provides a generalized, field-proven method for protecting the primary alcohol as a silyl ether, a common step to enable selective reaction at the lactam nitrogen. This procedure is illustrative and should be adapted based on specific substrate and laboratory conditions.
Objective: To selectively protect the primary hydroxyl group of (R)-6-(Hydroxymethyl)piperidin-2-one as a tert-butyldimethylsilyl (TBDMS) ether.
Materials:
-
(R)-6-(Hydroxymethyl)piperidin-2-one (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)
-
Imidazole (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-6-(Hydroxymethyl)piperidin-2-one (1.0 eq) and imidazole (2.5 eq).
-
Dissolution: Dissolve the solids in anhydrous DCM (or DMF) with stirring.
-
Addition of Silylating Agent: Cool the solution to 0 °C using an ice bath. Add TBDMSCl (1.1 eq) portion-wise over 5-10 minutes. Causality Note: The use of imidazole is crucial; it acts as both a base to deprotonate the alcohol and a catalyst to activate the silyl chloride, accelerating the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine. Self-Validation Note: The washing steps are critical for removing the imidazole hydrochloride byproduct and any unreacted reagents, ensuring the purity of the final product.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure TBDMS-protected product.
References
-
PubChem . 6-Methylpiperidin-2-one. National Center for Biotechnology Information. [Link]
-
PubChem . (S)-6-(Hydroxymethyl)piperidin-2-one. National Center for Biotechnology Information. [Link]
-
Romero, I., et al. (2017) . Crystal structures of two chiral piperidine derivatives. National Institutes of Health. [Link]
-
Yuan, Y., et al. (2023) . Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]
-
Coldham, I., et al. (2022) . Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. ACS Publications. [Link]
-
ChemSrc . (S)-6-(HYDROXYMETHYL)PIPERIDIN-2-ONE. [Link]
-
PubChem . (5R,6R)-5-hydroxy-6-methyl-piperidin-2-one. National Center for Biotechnology Information. [Link]
-
Kar, P., et al. (2022) . Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health. [Link]
- Google Patents.
-
Royal Society of Chemistry . One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. [Link]
-
ACS Publications . Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. [Link]
-
Defense Technical Information Center . Piperidine Synthesis. [Link]
-
Royal Society of Chemistry . Supplementary Information. [Link]
-
Cheméo . Chemical Properties of 2-Piperidinone (CAS 675-20-7). [Link]
-
Chemos GmbH & Co.KG . Safety Data Sheet: Piperidine. [Link]
-
ResearchGate . 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. [Link]
-
ResearchGate . Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. [Link]
-
FooDB . Showing Compound 2-Piperidinone (FDB028421). [Link]
-
LookChem . Cas 19365-07-2,(R)-5-HYDROXY-PIPERIDIN-2-ONE. [Link]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-6-(Hydroxymethyl)piperidin-2-one | C6H11NO2 | CID 10855475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Hydroxymethyl-piperidin-2-one 95% | CAS: 174419-15-9 | AChemBlock [achemblock.com]
- 5. Page loading... [wap.guidechem.com]
- 6. (S)-6-(HYDROXYMETHYL)PIPERIDIN-2-ONE | CAS#:128726-47-6 | Chemsrc [chemsrc.com]
- 7. (5R,6R)-5-hydroxy-6-methyl-piperidin-2-one | C6H11NO2 | CID 86335300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Methylpiperidin-2-one | C6H11NO | CID 20905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]





